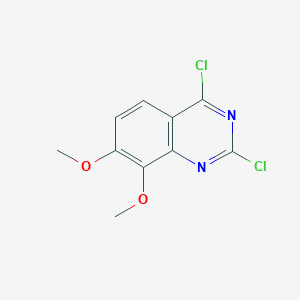

2,4-Dichloro-7,8-dimethoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-7,8-dimethoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-6-4-3-5-7(8(6)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFHXALYMCGBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties

2,4-Dichloro-7,8-dimethoxyquinazoline is a solid compound at room temperature. nih.gov Its fundamental physicochemical properties are summarized in the table below. This data is primarily sourced from chemical supplier catalogs, as detailed characterization studies are not widely available in peer-reviewed literature.

Table 1: of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 61948-62-7 | guidechem.comnih.gov |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | guidechem.com |

| Molecular Weight | 259.09 g/mol | guidechem.com |

| Appearance | Solid | nih.gov |

| Purity | Typically offered at ≥95% | nih.gov |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 7,8 Dimethoxyquinazoline

Synthetic Routes for the Preparation of 2,4-Dichloro-7,8-dimethoxyquinazoline

The synthesis of this compound is primarily achieved through the chemical modification of pre-existing quinazoline (B50416) cores.

A prevalent and industrially relevant method for preparing this compound involves the chlorination of 7,8-dimethoxyquinazoline-2,4-dione, also known as 2,4-dihydroxy-7,8-dimethoxyquinazoline. This transformation is typically accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.com The reaction involves refluxing the quinazolinedione precursor with phosphorus oxychloride, often in the presence of a catalyst or promoter.

The general reaction is as follows: 7,8-Dimethoxyquinazoline-2,4-dione + POCl₃ → this compound

Another documented one-step process involves the cyclization and concomitant halogenation of substituted phenylureas. For instance, 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea can be reacted with phosphorus oxychloride and N,N-dimethylaniline to yield 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). google.com Although the substitution pattern is at the 6,7-positions, this illustrates a general strategy applicable to quinazoline synthesis.

The synthesis is often part of a multistep sequence. For example, a two-step process starts from 6,7-dimethoxy quinazolin-2,4-diones to first synthesize the intermediate 2,4-dichloro-6,7-dimethoxy quinazoline, which is then used for further reactions.

Process optimization has focused on improving reaction efficiency, safety, and yield. A significant improvement involves the use of a promoter in the chlorination step. While older methods reported long reaction times (e.g., 12 hours) using N,N-dimethylaniline, newer patented processes utilize N,N-dimethylformamide (DMF) as a promoter. google.com This change has been shown to dramatically reduce the reaction time to approximately 4 hours. google.com The use of non-toxic DMF also enhances operational safety and simplifies the process. google.com

Table 1: Comparison of Chlorination Reaction Conditions

| Parameter | Traditional Method | Optimized Method (CN1486980A) |

|---|---|---|

| Precursor | 2,4-dihydroxy-6,7-dimethoxyquinazoline | 2,4-dihydroxy-6,7-dimethoxyquinazoline |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |

| Promoter/Catalyst | N,N-dimethylaniline | N,N-dimethylformamide (DMF) |

| Reaction Time | ~12 hours | ~4 hours |

| Key Advantage | Established procedure | Reduced reaction time, increased safety, improved efficiency |

The optimized procedure involves mixing the dihydroxy-quinazoline precursor with POCl₃, followed by the slow, dropwise addition of DMF. google.com The mixture is then heated to reflux (around 80 °C) for 4 hours. Post-reaction, excess POCl₃ is removed by distillation, and the final product is obtained through hydrolysis by pouring the reaction mixture into ice-cold water. google.com

This compound is a highly valuable intermediate due to the reactivity of its two chlorine atoms, which can be selectively replaced. It serves as a foundational building block in the synthesis of a wide array of biologically active compounds. nih.govbeilstein-journals.org

A primary application is in the preparation of kinase inhibitors and other pharmaceutical agents. nih.gov For example, it is a crucial intermediate for synthesizing α1-adrenoceptor blockers such as terazosin (B121538) and prazosin. beilstein-journals.org The synthesis of these molecules involves the sequential substitution of the chlorine atoms at the C2 and C4 positions. beilstein-journals.org It is also used to prepare series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, which have been explored for their anti-inflammatory properties. researchgate.net

Regioselective Functionalization and Derivatization Approaches

The strategic functionalization of the this compound core is dictated by the differential reactivity of the C2 and C4 positions, which allows for controlled, regioselective modifications.

The primary mechanism for functionalizing 2,4-dichloroquinazolines is through Nucleophilic Aromatic Substitution (SNAr). nih.govlibretexts.org In this reaction, a nucleophile attacks the electron-deficient quinazoline ring, leading to the displacement of a chloride ion. The reaction proceeds via a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

Numerous studies have consistently shown that for 2,4-dichloroquinazoline (B46505) precursors, the initial SNAr reaction is highly regioselective, favoring substitution at the C4 position. nih.gov This enhanced reactivity at C4 is a well-documented phenomenon. The resulting product is a 2-chloro-4-substituted-quinazoline derivative. This regioselectivity holds true for a wide range of nucleophiles, including anilines, benzylamines, and various aliphatic amines. nih.gov The presence of electron-withdrawing groups on the aromatic ring generally favors SNAr reactions by stabilizing the negatively charged intermediate. libretexts.orglibretexts.org

The predictable regioselectivity of the SNAr reaction allows for the strategic and stepwise introduction of different functional groups at the C4 and C2 positions.

First Substitution (C4 Position): The first substitution is typically carried out under relatively mild conditions. For example, reacting 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline (B41778) derivatives in a solvent like isopropanol (B130326) or ethanol (B145695) at reflux temperature (around 80-82 °C) for several hours selectively yields the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline. nih.govresearchgate.net The reaction is often facilitated by a base, such as N,N-diisopropylethylamine (DIPEA), triethylamine (B128534) (Et₃N), or sodium acetate (B1210297) (NaOAc), to neutralize the HCl generated during the reaction. nih.gov

Table 2: Conditions for Regioselective C4-Substitution

| Nucleophile | Solvent | Base | Temperature | Product Type |

|---|---|---|---|---|

| Anilines | Dioxane, Isopropanol | DIPEA, None | 80 °C, Reflux | 2-chloro-4-anilinoquinazolines |

| Aliphatic Amines | THF | Et₃N, Excess Amine | Room Temperature | 2-chloro-4-alkylaminoquinazolines |

Data compiled from multiple sources. nih.gov

Second Substitution (C2 Position): Following the initial substitution at C4, the remaining chlorine atom at the C2 position is less reactive. Consequently, introducing a second nucleophile at C2 to form 2,4-disubstituted quinazolines requires more stringent or forcing reaction conditions. nih.gov These conditions can include higher temperatures (often above 100 °C), the use of microwave irradiation, or employing specialized catalytic systems like those used in Buchwald-Hartwig amination. nih.gov This stepwise approach provides a powerful strategy for creating a diverse library of quinazoline derivatives with distinct substituents at the C2 and C4 positions, which is fundamental in drug discovery and medicinal chemistry. nih.govbeilstein-journals.org

Chemo- and Regioselectivity in Quinazoline Derivatization

The derivatization of this compound is governed by the differential reactivity of the two chlorine atoms at the C2 and C4 positions. Nucleophilic aromatic substitution (SNAr) reactions are the most common transformations, and they proceed with a high degree of regioselectivity.

Numerous studies have established that the chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is attributed to the greater ability of the adjacent heterocyclic nitrogen atom (N3) to stabilize the Meisenheimer intermediate formed during the substitution at C4. Consequently, reactions with a single equivalent of a nucleophile almost exclusively yield the 4-substituted-2-chloro-7,8-dimethoxyquinazoline derivative.

This predictable regioselectivity has been demonstrated with a wide range of nucleophiles, including primary and secondary aliphatic amines, anilines, and thiols. For instance, reacting 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives in isopropanol leads to the selective formation of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline products. Similarly, treatment with 3'-aminoacetophenone (B120557) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in either tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) results in substitution at the C4 position. The reaction with isopropyl mercaptan in the presence of sodium hydride also shows exclusive substitution at this more reactive site.

Complete substitution of both chlorine atoms can be achieved by using an excess of the nucleophile and/or forcing reaction conditions, such as higher temperatures, leading to the formation of 2,4-disubstituted quinazoline products. This stepwise reactivity allows for the controlled and selective synthesis of unsymmetrically substituted quinazolines, where different nucleophiles can be introduced at the C4 and C2 positions sequentially.

Table 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of Dichloroquinazolines

| Dichloroquinazoline Substrate | Nucleophile | Reaction Conditions | Product (Major) | Selectivity | Reference |

|---|---|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | Isopropanol, reflux, 6 h | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline | C4-substitution | |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 3'-Aminoacetophenone | DIPEA, THF or DMF, room temp. | 2-chloro-4-(3-acetylphenylamino)-6,7-dimethoxyquinazoline | C4-substitution | |

| 2,4,7-trichloroquinazoline | Isopropyl mercaptan | NaH, 1.05 equiv. | 2,7-dichloro-4-(isopropylthio)quinazoline | C4-substitution | |

| 2,4-dichloroquinazoline | Amines (aliphatic, anilines, benzylamines) | Various solvents and temperatures | 2-chloro-4-aminoquinazolines | C4-substitution |

Modern Synthetic Techniques Applied to Quinazoline Systems

Recent advancements in synthetic organic chemistry have provided powerful tools for the synthesis and modification of heterocyclic systems like quinazolines. These modern techniques often offer improved efficiency, selectivity, and more environmentally benign reaction conditions compared to traditional methods.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the quinazoline core. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings have been successfully applied to halo-quinazolines.

The regioselectivity observed in SNAr reactions often carries over to cross-coupling reactions. For 2,4-dichloroquinazoline systems, coupling reactions typically occur preferentially at the more electrophilic C4 position. However, the selectivity can be influenced and sometimes reversed by the choice of catalyst, ligands, and reaction conditions. For instance, while many palladium-catalyzed reactions on 2,4-dichloroquinazolines favor the C4 position, specific ligand systems have been developed to promote coupling at the C2 position.

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, has been used to introduce alkynyl groups onto the quinazoline scaffold. Studies on 4-chloro-6,7-dimethoxyquinazoline (B18312) have shown that it readily couples with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. In the context of 2,4-dichloroquinolines, a related heterocyclic system, Pd/C–Cu mediated alkynylation in water occurs regioselectively at the C2 position, which is more susceptible to oxidative addition with Pd(0) in that specific scaffold.

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups. A sequential, regioselective Suzuki coupling has been demonstrated with 2,4,7-trichloroquinazoline. By first blocking the highly reactive C4 position with a thioether group, a subsequent Suzuki coupling with an arylboronic acid can be directed to the C2 position. This strategy allows for the synthesis of complex, polysubstituted quinazolines.

Table 2: Examples of Metal-Catalyzed Coupling Reactions on Halogenated Quinazolines/Quinolines

| Substrate | Coupling Partner | Reaction Type | Catalytic System | Position of Substitution | Reference |

|---|---|---|---|---|---|

| 4-chloro-6,7-dimethoxyquinazoline | Terminal alkynes | Sonogashira | Pd catalyst, CuI, NEt3, DMF | C4 | |

| 2,7-dichloro-4-(isopropylthio)quinazoline | Arylboronic acids | Suzuki-Miyaura | Pd(OAc)2, PPh3 | C2 | |

| 2,4-dichloroquinoline | Terminal alkynes | Sonogashira | Pd/C, CuI, water | C2 | |

| 2,4-dichloroquinoline | Arylboronic acids | Suzuki-Miyaura | Pd catalyst | C4 (after C2-alkynylation) |

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. By utilizing microwave irradiation for heating, this method provides rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.

The synthesis of various quinazoline derivatives has been successfully achieved using microwave irradiation. One-pot, multi-component reactions to form complex quinazolinone structures are particularly well-suited for this technology, offering an efficient and environmentally friendly pathway. For example, the synthesis of 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline (B193633) and various phenols has been accomplished in excellent yields within 10 minutes using microwave heating in an ionic liquid. Solvent-free microwave conditions have also been reported for the synthesis of aminotriazines, demonstrating the "green" potential of this technology. These examples highlight the applicability of microwave assistance for the rapid and efficient derivatization of the this compound core.

Photocatalyzed Approaches: Visible-light photocatalysis represents a cutting-edge, sustainable approach to organic synthesis. This methodology uses light energy to drive chemical reactions, often under mild conditions, with the help of a photocatalyst that can absorb light.

Recent research has demonstrated the feasibility of synthesizing quinazoline derivatives using photocatalysis. In one study, quinazolines were produced in high yields through a one-pot, three-component reaction using curcumin-sensitized titanium dioxide (TiO₂) as a photocatalyst under visible light. This green methodology avoids harsh reagents and conditions typically associated with traditional synthesis. While direct photocatalytic derivatization of this compound has not been extensively reported, the principles of photocatalysis could be applied to its modification. For example, photocatalytic cross-coupling reactions or C-H functionalization could offer novel pathways to functionalize the quinazoline ring, providing a sustainable alternative to some metal-catalyzed processes.

Table of Mentioned Compounds

Synthesis

The synthesis of 2,4-dichloroquinazoline (B46505) derivatives typically involves the chlorination of the corresponding quinazoline-2,4-dione. For the closely related 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), a common method involves refluxing 6,7-dimethoxyquinazoline-2,4-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. researchgate.netnih.gov This reaction converts the hydroxyl groups of the dione (B5365651) into chlorine atoms. Another patented one-step process for preparing 2,4-dihaloquinazolines starts from methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas, which are cyclized and halogenated simultaneously. google.com

While a specific, detailed synthesis for 2,4-Dichloro-7,8-dimethoxyquinazoline is not prominently described, it is presumed to be synthesized via a similar pathway starting from 7,8-dimethoxyquinazoline-2,4-dione.

Chemical Reactivity and Use As a Synthetic Intermediate

The primary significance of 2,4-Dichloro-7,8-dimethoxyquinazoline in chemistry is its role as a reactive intermediate for the synthesis of more complex molecules. The chlorine atoms at the 2 and 4 positions of the quinazoline (B50416) ring are susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, particularly amines, to build a diverse range of substituted quinazoline derivatives. jclmm.com

The broader class of 2,4-dichloroquinazolines serves as a crucial building block in medicinal chemistry. researchgate.net They are precursors for the synthesis of compounds with a wide array of biological activities. jclmm.com

Mechanistic Elucidation of Biological Activities in Preclinical Research Models

1H NMR Spectroscopy

The 1H NMR spectrum of 2,4-Dichloro-7,8-dimethoxyquinazoline is expected to be relatively simple. It should feature two distinct singlets in the aromatic region, corresponding to the two non-equivalent protons at the H-5 and H-6 positions of the benzene (B151609) ring. Additionally, two separate singlets are anticipated for the protons of the two non-equivalent methoxy (B1213986) (–OCH₃) groups at the C7 and C8 positions. The exact chemical shifts would depend on the solvent used.

13C NMR Spectroscopy

A 13C NMR spectrum would be expected to show 10 distinct signals, corresponding to each of the unique carbon atoms in the molecule. These would include signals for the two methoxy carbons, the two carbons bearing a chlorine atom (C2 and C4), and the six other carbons of the fused ring system. The carbons bonded to chlorine (C2 and C4) would likely appear in the range of 150-165 ppm.

Mass Spectrometry

The mass spectrum of this compound would provide confirmation of its molecular weight. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular formula C₁₀H₈Cl₂N₂O₂ (258.00 g/mol for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A characteristic feature would be the isotopic pattern caused by the presence of two chlorine atoms. This would result in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Emerging Research Directions and Future Perspectives for 2,4 Dichloro 7,8 Dimethoxyquinazoline

Development of Multi-Targeting Quinazoline (B50416) Derivatives for Complex Biological Systems

The traditional "one-drug, one-target" paradigm is often insufficient for treating multifactorial diseases like cancer and neurodegenerative disorders, which involve intricate and interconnected pathological pathways. pharmacologyonline.orgdovepress.com This has spurred the development of multi-target drugs, single chemical entities designed to modulate multiple biological targets simultaneously. pharmacologyonline.orgarxiv.org The quinazoline scaffold is exceptionally well-suited for this strategy, enabling the creation of multifunctional agents. mdpi.com

Research into complex conditions such as Alzheimer's disease (AD) highlights the potential of quinazoline derivatives. AD pathology involves multiple factors, including the aggregation of β-amyloid (Aβ) peptides, tau protein abnormalities, and cholinergic deficits. mdpi.comnih.gov Scientists have designed and synthesized libraries of quinazoline-based compounds that can concurrently inhibit cholinesterase enzymes and Aβ aggregation. mdpi.comrsc.orgresearchgate.net For instance, studies have identified specific 2,4-diaminoquinazoline derivatives, synthesized from a dichlorinated precursor, that show potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside the ability to prevent Aβ peptide aggregation. rsc.orgresearchgate.net

In oncology, many cancers exhibit resistance to single-target therapies due to pathway redundancy or mutations. Multi-target kinase inhibitors, many of which are based on the quinazoline core, represent a significant advancement. ingentaconnect.com These agents can inhibit multiple receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are crucial for tumor cell proliferation and survival. ingentaconnect.comnih.gov The design of these multi-target agents often involves combining different pharmacophores onto the quinazoline framework to achieve a balanced modulation of the desired targets. researchgate.net This approach can lead to improved therapeutic efficacy and may help overcome drug resistance. pharmacologyonline.org

Table 1: Examples of Multi-Targeting Quinazoline Derivatives

| Derivative Class | Targeted Disease | Biological Targets | Research Finding |

|---|---|---|---|

| 2,4-Diaminoquinazolines | Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ Aggregation | Identified compounds with potent dual ChE inhibition and significant anti-Aβ aggregation properties. rsc.orgresearchgate.net |

| Quinazoline-based hybrids | Alzheimer's Disease | Cholinesterases, Aβ Aggregation, Oxidative Stress, Tau Protein | The quinazoline scaffold enables the design of agents that can function as inhibitors of multiple pathways in AD. mdpi.comnih.gov |

| Substituted Quinazolines | Cancer | Receptor Tyrosine Kinases (e.g., EGFR) | Quinazoline derivatives have been developed as multi-target RTK inhibitors for anticancer therapy. ingentaconnect.com |

Applications in Chemical Probe Development for Epigenetic and Other Novel Biological Targets

Chemical probes are small molecules used to study and manipulate biological systems, providing invaluable insights into protein function and disease pathways. The quinazoline scaffold is increasingly being used to develop potent and selective probes for novel targets, particularly in the field of epigenetics. nih.gov Epigenetic modifications, such as histone methylation, are critical for regulating gene expression, and their dysregulation is linked to various diseases, including cancer. nih.govnih.gov

A landmark example is the use of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) as a starting material to develop inhibitors for the histone methyltransferase G9a. nih.gov Through a systematic structure-activity relationship (SAR) exploration, researchers displaced the chlorine atoms with various amines to create a library of 2,4-diamino-6,7-dimethoxyquinazolines. This effort led to the discovery of UNC0224, a potent and selective chemical probe for G9a. nih.gov A high-resolution X-ray co-crystal structure of UNC0224 bound to G9a validated the design hypothesis and provided a structural blueprint for creating next-generation inhibitors. nih.gov

Beyond epigenetics, quinazoline derivatives are being developed as fluorescent probes to visualize and study other biological targets. By conjugating the quinazoline pharmacophore with a fluorophore like coumarin (B35378) or fluorescein, scientists have created probes for α1-adrenergic receptors (α1-ARs), which are G protein-coupled receptors involved in numerous physiological responses. nih.gov These probes exhibit high affinity and allow for the visualization of these receptors in cells. nih.gov Other research has focused on quinazolinone-based probes that can target specific cellular organelles, such as mitochondria and lysosomes, and respond to changes in the microenvironment, like viscosity or pH. rsc.org Such tools are crucial for advancing the understanding of cellular biology and for cancer diagnosis. rsc.org

Table 2: Quinazoline-Based Chemical Probes and Their Applications

| Probe Name/Class | Precursor Scaffold | Biological Target | Application |

|---|---|---|---|

| UNC0224 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Histone Methyltransferase G9a | A selective chemical probe for studying the role of G9a in chromatin remodeling and gene expression. nih.gov |

| Quinazoline-Coumarin Conjugates | Quinazoline | α1-Adrenergic Receptors (α1-ARs) | Fluorescent labeling and visualization of α1-ARs in cells to study receptor pharmacology. nih.gov |

| Quinazolinone-based Probes | Quinazolinone | Mitochondria, Lysosomes | Fluorescent probes for targeting organelles and monitoring changes in pH and viscosity. rsc.org |

Integration of Advanced Experimental and Computational Methodologies in Quinazoline Research

Modern drug discovery and materials science rely heavily on the synergy between advanced experimental techniques and powerful computational methods. In quinazoline research, this integration has become standard practice, accelerating the design and optimization of new compounds. nih.govnih.gov In silico approaches, such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations, are used to predict the biological activity, binding modes, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel quinazoline derivatives before they are synthesized. nih.govresearchgate.netrjeid.comekb.eg

For example, computational screening and molecular docking have been instrumental in designing new quinazoline-based anticancer agents that target enzymes like EGFR and Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govrjeid.com These studies allow researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted binding affinity and best interaction profiles with the target protein. nih.govnih.gov This rational design approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov

The theoretical predictions are then validated through experimental synthesis and biological evaluation. researchgate.netsapub.org The structures of the synthesized compounds are confirmed using spectroscopic methods (e.g., NMR, Mass Spectrometry), and their biological activities are tested in vitro and in cell-based assays. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid refinement of lead compounds. For instance, combined in silico and experimental studies have successfully identified quinazolinone derivatives with potent antiproliferative activity and favorable drug-like properties. nih.govresearchgate.netrjeid.com

Table 3: Integration of Computational and Experimental Methods in Quinazoline Research

| Research Area | Computational Method(s) | Experimental Method(s) | Outcome |

|---|---|---|---|

| Anticancer Agents | Molecular Docking, QSAR, In Silico ADMET | Multi-step chemical synthesis, Spectroscopic characterization (FTIR, NMR, MS), Cytotoxicity assays (MTT) | Design and validation of novel quinazoline derivatives as EGFR or PARP-1 inhibitors with predicted drug-likeness. nih.govresearchgate.netrjeid.com |

| Antioxidant Activity | Density Functional Theory (DFT) | Chemical synthesis, DPPH and Nitric Oxide scavenging assays | Correlation of theoretical parameters (e.g., ionization potential) with experimentally observed antioxidant properties of quinazolinone derivatives. sapub.org |

| Alzheimer's Disease | Molecular Docking, Molecular Dynamics | Chemical synthesis, Spectroscopic analysis (FT-IR, FT-Raman), In vitro assays | Investigation of 4-Chloro-6,7-dimethoxyquinazoline (B18312) as a potential anti-Alzheimer's agent by predicting its interaction with target proteins and confirming stability. |

Exploration of 2,4-Dichloro-7,8-dimethoxyquinazoline in Agrochemical Research (e.g., as a precursor for herbicides or pesticides)

While the primary focus of quinazoline research has been in medicinal chemistry, the versatile scaffold also holds potential in the agrochemical sector. Alkaloids, including those with a quinazoline core, are naturally produced by plants and can serve as defense mechanisms against pests and microbes. frontiersin.org This inherent biological activity suggests that synthetic quinazoline derivatives could be developed into effective and novel agrochemicals.

A promising area of application is in the development of herbicides. Research has shown that derivatives of quinazoline-2,4-dione can act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a crucial enzyme in plants for plastoquinone (B1678516) and tocopherol biosynthesis, and its inhibition leads to the bleaching of new growth and eventual plant death, making it an excellent target for herbicides. nih.gov

In one study, a series of novel quinazoline-2,4-dione derivatives were designed and synthesized, leading to the discovery of compounds with strong, broad-spectrum post-emergent herbicidal activity at low application rates. nih.gov Notably, some of these compounds demonstrated superior performance compared to the commercial herbicide mesotrione (B120641) and exhibited excellent safety profiles for important crops like maize and wheat. nih.gov Given that this compound can be converted to the corresponding quinazoline-2,4-dione scaffold through hydrolysis, it represents a viable starting material for the synthesis and exploration of new HPPD-inhibiting herbicides. This opens a new avenue for the application of this versatile chemical intermediate beyond pharmaceuticals.

Table 4: Herbicidal Activity of Quinazoline-2,4-dione Derivatives

| Compound Class | Target Enzyme | Key Findings | Potential Relevance of Precursor |

|---|---|---|---|

| Triketone-containing quinazoline-2,4-diones | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Potent and broad-spectrum post-emergent herbicidal activity, in some cases superior to mesotrione. Good crop selectivity for maize and wheat. nih.gov | This compound is a potential precursor for synthesizing the quinazoline-2,4-dione core structure needed for this activity. |

Q & A

Q. How can the synthesis yield of 2,4-Dichloro-7,8-dimethoxyquinazoline be optimized?

- Methodological Answer: To optimize synthesis yields, systematically vary reaction conditions such as solvent polarity, temperature, and catalyst presence. For example, refluxing in DMSO (as in ) or using a dioxane-water system with Pd-based catalysts () can enhance reactivity. Monitor reaction progress via TLC and adjust reflux duration (e.g., 18–24 hours). Post-reaction, employ reduced-pressure distillation and crystallization (e.g., water-ethanol) to isolate the product. Yields can improve from 65% to >75% by optimizing these parameters .

Q. Table 1: Comparative Synthesis Conditions

| Parameter | (Analogous Reaction) | (Quinazoline Derivative) |

|---|---|---|

| Solvent | DMSO | Dioxane-water |

| Catalyst | None | PdCl₂(PPh₃)₂, PCy₃ |

| Reaction Time | 18 hours | Not specified (reflux assumed) |

| Yield | 65% | 76% |

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer: Recrystallization using polar solvent mixtures (e.g., water-ethanol) is effective for removing unreacted starting materials and byproducts (). For higher purity, combine column chromatography (silica gel, hexane/ethyl acetate gradient) with HPLC analysis. Monitor purity via melting point consistency (e.g., 141–143°C in ) and spectroscopic data .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer: Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm substituent positions and electronic environments (e.g., δH 3.88–8.49 ppm in ).

- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1605 cm⁻¹ in ).

- HRMS : Validate molecular weight and fragmentation patterns (e.g., MH⁺ at m/z 553 in ).

- Melting Point Analysis : Ensure consistency with literature values .

Advanced Research Questions

Q. How can the reaction mechanism of this compound derivatization be investigated?

- Methodological Answer: Use cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts (). Perform kinetic studies under varying conditions (temperature, solvent, catalyst loading) to identify rate-determining steps. Isotopic labeling (e.g., deuterated reagents) or computational modeling (DFT) can elucidate intermediates. Validate via trapping experiments (e.g., radical inhibitors) or in-situ spectroscopic monitoring .

Q. How should discrepancies in spectral data for this compound derivatives be resolved?

- Methodological Answer: Address contradictions by:

- Repeating experiments under controlled conditions.

- Using complementary techniques (e.g., X-ray crystallography for structural ambiguity).

- Comparing data with computational predictions (e.g., NMR chemical shift calculators).

- Cross-referencing with impurity profiles (e.g., EP standards in ) to rule out contamination .

Q. What methodologies evaluate the stability of this compound under varying conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Heat samples (40–80°C) and monitor degradation via HPLC.

- Photostability : Expose to UV/visible light and analyze by LC-MS for photoproducts.

- Hydrolytic Stability : Test in buffers (pH 1–13) and quantify hydrolysis rates.

Use Arrhenius plots to predict shelf life and identify degradation pathways (e.g., demethylation or ring-opening) .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Use nitrile gloves, chemical-resistant suits, and fume hoods (). Implement strict waste disposal protocols for halogenated byproducts. In case of exposure, rinse skin/eyes with water and consult safety data sheets (e.g., ). Regularly audit lab practices against ISO/IEC 17043 standards ( ) .

Experimental Design

Q. How to design experiments assessing substituent effects on this compound reactivity?

- Methodological Answer: Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂). Use Hammett plots to correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution). Characterize electronic effects via cyclic voltammetry or UV-vis spectroscopy. Validate trends with computational models (e.g., frontier molecular orbital analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.